molecular formula C16H12ClN5S B13762026 1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- CAS No. 66354-96-9

1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

Cat. No.: B13762026
CAS No.: 66354-96-9
M. Wt: 341.8 g/mol
InChI Key: RIDDDXAQYZXCIC-UHFFFAOYSA-N
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Description

1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 2nd position, and a tetrazol-5-ylmethylthio group at the 3rd position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.

    Addition of the Tetrazol-5-ylmethylthio Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) with a tetrazol-5-ylmethylthio group, which can be synthesized separately and then attached to the indole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3rd position.

    6-Chloroindole: An indole derivative with a chloro group at the 6th position.

    2-Phenylindole: An indole derivative with a phenyl group at the 2nd position.

Uniqueness

1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the tetrazol-5-ylmethylthio group, in particular, adds to its versatility and potential for various applications.

Properties

CAS No.

66354-96-9

Molecular Formula

C16H12ClN5S

Molecular Weight

341.8 g/mol

IUPAC Name

6-chloro-2-phenyl-3-(5H-tetrazol-5-ylmethylsulfanyl)-1H-indole

InChI

InChI=1S/C16H12ClN5S/c17-11-6-7-12-13(8-11)18-15(10-4-2-1-3-5-10)16(12)23-9-14-19-21-22-20-14/h1-8,14,18H,9H2

InChI Key

RIDDDXAQYZXCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C=C3)Cl)SCC4N=NN=N4

Origin of Product

United States

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